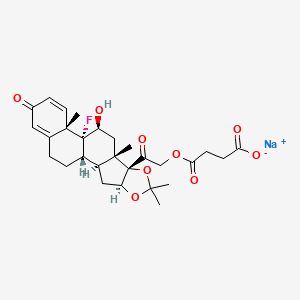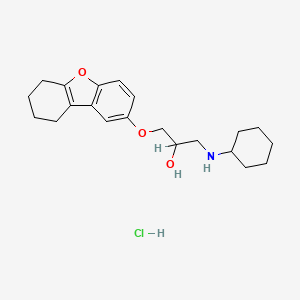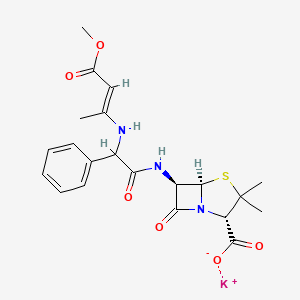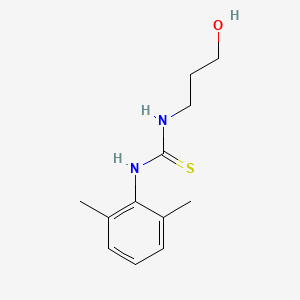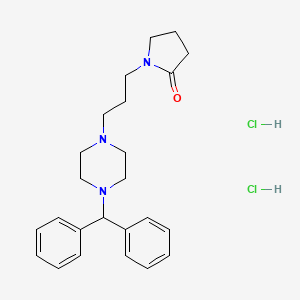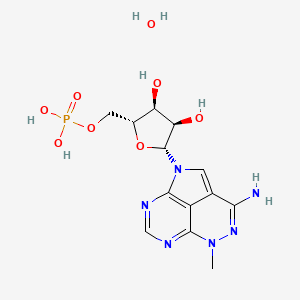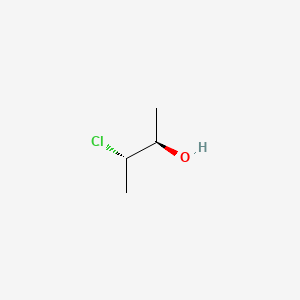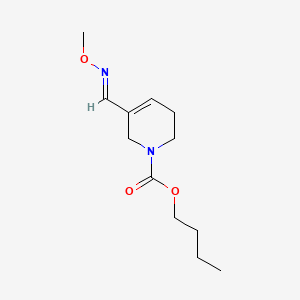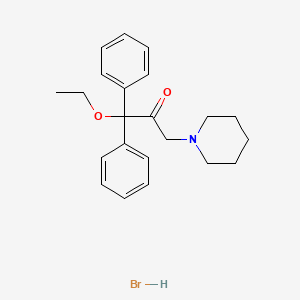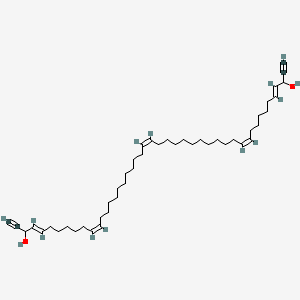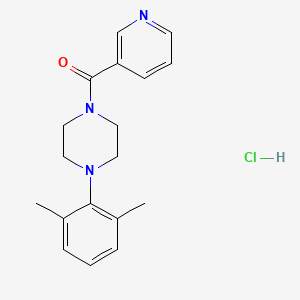
Isosolanone A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isosolanone A is a unique organic compound known for its distinct chemical structure and properties. It belongs to a class of compounds that have garnered significant interest due to their potential applications in various fields, including chemistry, biology, and industry. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Isosolanone A typically involves a series of chemical reactions starting from simpler organic molecules. One common method involves the Wittig olefination of a ketonic nitrile with 3-methyl-2-butenyl triphenylphosphonium bromide, followed by treatment with methyllithium and acidic work-up . This method provides a high yield of this compound with relatively mild reaction conditions.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure safety, efficiency, and cost-effectiveness on a larger scale.
Chemical Reactions Analysis
Types of Reactions: Isosolanone A undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert this compound into simpler alcohols or hydrocarbons.
Substitution: It can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like chlorine or bromine can be used under controlled conditions.
Major Products Formed: The major products formed from these reactions vary widely but can include alcohols, ketones, and other substituted organic compounds.
Scientific Research Applications
Isosolanone A has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studies have explored its potential as a bioactive compound with various biological effects.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of fragrances and flavors due to its unique organoleptic properties.
Mechanism of Action
The mechanism by which Isosolanone A exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may interact with certain enzymes and receptors in biological systems .
Comparison with Similar Compounds
Isosolanone A can be compared with other similar compounds such as solanone and norsolanadione. These compounds share structural similarities but differ in their chemical reactivity and applications:
Properties
CAS No. |
3668-15-3 |
|---|---|
Molecular Formula |
C13H22O |
Molecular Weight |
194.31 g/mol |
IUPAC Name |
(5Z)-8-methyl-5-propan-2-ylnona-5,7-dien-2-one |
InChI |
InChI=1S/C13H22O/c1-10(2)6-8-13(11(3)4)9-7-12(5)14/h6,8,11H,7,9H2,1-5H3/b13-8- |
InChI Key |
OECZDEARAHSSQV-JYRVWZFOSA-N |
Isomeric SMILES |
CC(C)/C(=C\C=C(C)C)/CCC(=O)C |
Canonical SMILES |
CC(C)C(=CC=C(C)C)CCC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


